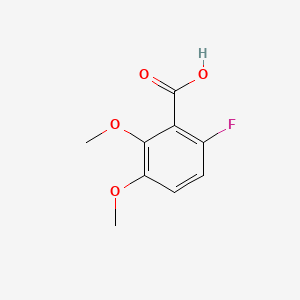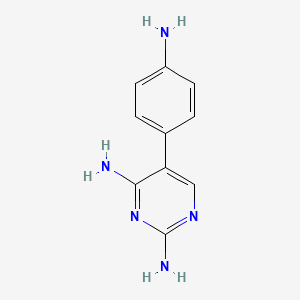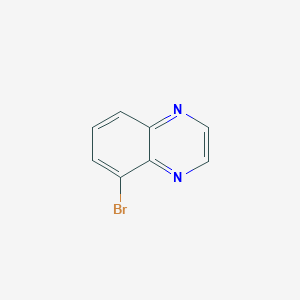
2-Amino-5-bromobenzenesulfonamide
概要
説明
2-Amino-5-bromobenzenesulfonamide (2-ABBS) is a chemical compound used in a wide range of scientific research applications. It is a highly reactive compound with a wide range of biochemical and physiological effects.
科学的研究の応用
1. Photodynamic Therapy Applications
2-Amino-5-bromobenzenesulfonamide derivatives have been utilized in photodynamic therapy (PDT), particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine substituted with this compound derivatives demonstrated their potential as Type II photosensitizers. These derivatives show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for PDT applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
2. Anticholinesterase and Antioxidant Activities
Mphahlele, Gildenhuys, and Zamisa (2021) explored derivatives of this compound for their anticholinesterase (AChE and BChE) and antioxidant effects. They conducted enzymatic assays to evaluate the inhibitory effects of these compounds against AChE and BChE activities and their antioxidant capacity through radical scavenging assays. This highlights the potential application of these derivatives in neurological research and antioxidant studies (Mphahlele, Gildenhuys, & Zamisa, 2021).
3. Heavy Metal Sensing
A study by Sheikh, Arshad, Rahman, Asiri, and Alamry (2016) on the development of a Co2+ ions sensor based on bis-sulfonamides including derivatives of this compound showed promising results. These derivatives, synthesized via environmentally friendly methods, were fabricated onto a glassy carbon electrode to develop a sensitive and selective sensor for cobalt ions. This application is significant in environmental monitoring and healthcare fields (Sheikh et al., 2016).
4. Antitumor Agent Research
Research on halogenated sulfonamides, including derivatives of this compound, has indicated their potential as antitumor agents. Ilies et al. (2003) found that these compounds, particularly the dihalogenated aminobenzolamides, inhibited the tumor-associated isozyme carbonic anhydrase IX. This discovery opens avenues for the development of novel antitumor drugs (Ilies et al., 2003).
5. Synthesis of Novel Compounds
The synthesis of novel compounds using this compound derivatives has been explored in several studies. For instance, Turner et al. (2001) successfully used amino acid derived 2-nitrobenzenesulfonamides to synthesize amino acid-carbohydrate hybrids, demonstrating the versatility of these derivatives in the synthesis of complex molecules (Turner et al., 2001).
作用機序
Target of Action
Sulfonamides, the class of compounds to which it belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Mode of Action
Sulfonamides, including 2-Amino-5-bromobenzenesulfonamide, are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase. They compete with PABA for the active site of the enzyme, thereby inhibiting the synthesis of dihydrofolic acid, a precursor of folic acid . This results in the inhibition of bacterial growth and replication.
Biochemical Pathways
The inhibition of dihydropteroate synthase disrupts the synthesis of folic acid, which is crucial for the production of nucleotides in bacteria. This affects DNA replication and transcription, protein synthesis, and other cellular functions, leading to the inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a decrease in the availability of nucleotides required for DNA and RNA synthesis. This results in the inhibition of bacterial growth and replication .
Safety and Hazards
2-Amino-5-bromobenzenesulfonamide is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be worn .
生化学分析
Biochemical Properties
2-Amino-5-bromobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This interaction inhibits the enzyme’s activity, which can be useful in developing anticancer agents. Additionally, this compound has been shown to interact with other sulfonamide derivatives, enhancing its biochemical properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting carbonic anhydrase IX, leading to changes in cell signaling pathways and gene expression . This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, this compound impacts cellular metabolism by altering the pH balance within cells, which is crucial for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of carbonic anhydrase IX, inhibiting its activity . This inhibition leads to a decrease in the enzyme’s ability to regulate pH levels within cells, affecting various cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C) and has a melting point of 170-176°C . Over time, it may degrade, leading to reduced efficacy in biochemical assays. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in cancer cells, where it continues to inhibit cell proliferation and induce apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits carbonic anhydrase IX without causing significant toxicity . At higher doses, it may exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites for excretion . This process involves phase I and phase II metabolic reactions, including oxidation and conjugation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high expression of carbonic anhydrase IX, such as tumors . This selective distribution enhances its therapeutic potential in targeting cancer cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with carbonic anhydrase IX and other biomolecules . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its inhibitory effects on cellular processes.
特性
IUPAC Name |
2-amino-5-bromobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILQOXCWMHWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356231 | |
| Record name | 2-amino-5-bromobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54734-84-8 | |
| Record name | 2-amino-5-bromobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



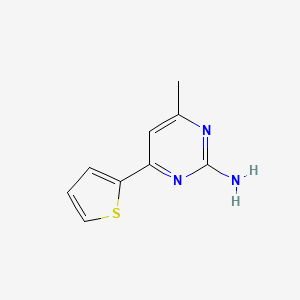
![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)

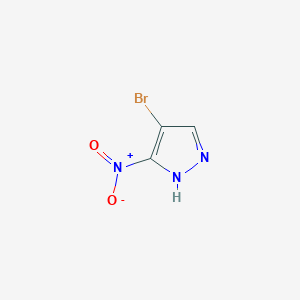

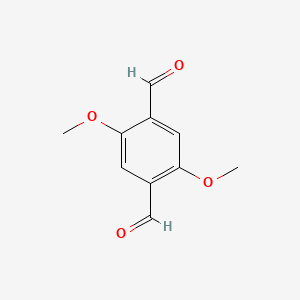

![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)
